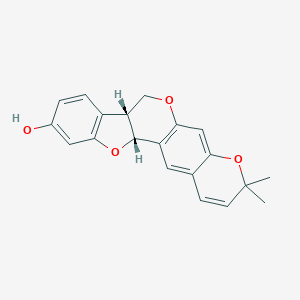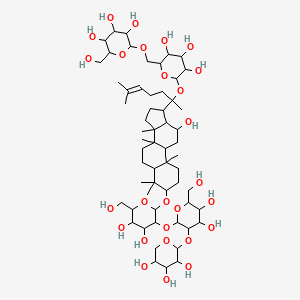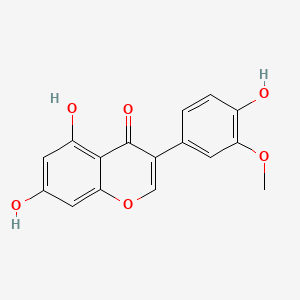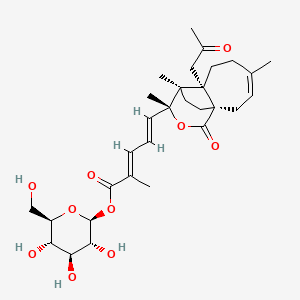
Ácido pseudolárico A beta-D-glucósido
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido pseudolarico A-O-beta-D-glucopiranósido tiene una amplia gama de aplicaciones de investigación científica:
Safety and Hazards
Direcciones Futuras
Pseudolaric acid B, a related compound, has been suggested as a promising immunosuppressive and anti-inflammatory agent candidate and should be explored further in cancer treatment and prevention . This suggests that Pseudolaric acid A beta-D-glucoside may also have potential therapeutic applications that warrant further investigation.
Análisis Bioquímico
Biochemical Properties
It has been shown to have anti-inflammatory properties . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Pseudolaric acid A beta-D-glucoside has been shown to have effects on various types of cells. For instance, it has been demonstrated to exert anti-inflammatory effects
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido pseudolarico A-O-beta-D-glucopiranósido generalmente se aísla de fuentes naturales en lugar de sintetizarse a través de medios artificiales. El compuesto se extrae de la corteza de Pseudolarix kaempferi utilizando disolventes orgánicos como metanol, etanol y dimetilsulfóxido (DMSO) . El proceso de extracción implica moler la corteza hasta obtener un polvo fino, seguido de extracción con disolvente y purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) .
Métodos de Producción Industrial
La producción industrial de ácido pseudolarico A-O-beta-D-glucopiranósido implica la extracción a gran escala de la corteza de Pseudolarix kaempferi. El proceso incluye la recolección de la corteza, el secado y la molienda hasta obtener un polvo fino. El polvo se somete entonces a extracción con disolvente, seguida de purificación mediante HPLC para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido pseudolarico A-O-beta-D-glucopiranósido experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El residuo glucopiranósido puede sustituirse por otros grupos funcionales para formar nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como la hidroxilamina (NH2OH) y la hidracina (N2H4).
Principales Productos Formados
Mecanismo De Acción
El ácido pseudolarico A-O-beta-D-glucopiranósido ejerce sus efectos a través de múltiples mecanismos:
Actividad Antifúngica: El compuesto altera la integridad de la membrana celular de las células fúngicas, lo que provoca la lisis y la muerte celular.
Actividad Antifertilidad: Interfiere con el funcionamiento normal de las células reproductivas, inhibiendo la fertilización y el desarrollo embrionario.
Los objetivos moleculares y las vías implicadas incluyen la inhibición de enzimas y proteínas clave esenciales para la síntesis de la pared celular fúngica y la función de las células reproductivas .
Comparación Con Compuestos Similares
El ácido pseudolarico A-O-beta-D-glucopiranósido es único por sus actividades antifúngicas y antifertilidad duales. Los compuestos similares incluyen:
Ácido pseudolarico B: Otro diterpenoide con propiedades antifúngicas.
Ácido pseudolarico C1 y C2: Diterpenoides con estructuras químicas similares pero diferentes actividades biológicas.
Ácido desacetilpseudolarico A: Un derivado con propiedades químicas modificadas.
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYWRYGMQNKDQB-VHJBJYHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276462 | |
| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98891-44-2 | |
| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98891-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the antimicrobial activity of Pseudolaric acid A beta-D-glucoside compared to other isolated compounds like Pseudolaric acid B?
A: The study explicitly states that among the eight isolated compounds, only Pseudolaric acid B displayed activity against Candida albicans []. Unfortunately, the research does not provide data on the antimicrobial activity of Pseudolaric acid A beta-D-glucoside. Further research is needed to assess its potential antimicrobial effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




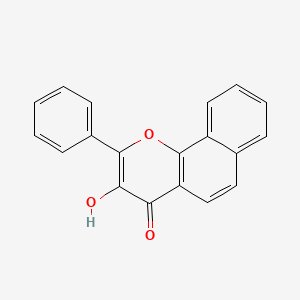

![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)
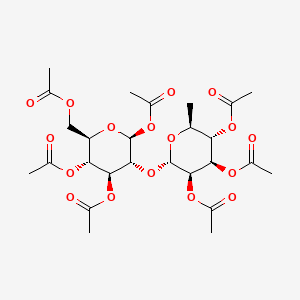
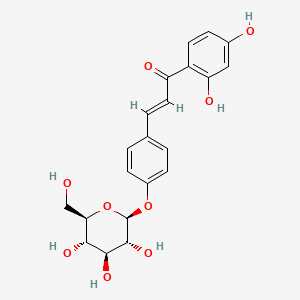
![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
